Methyl 4-formyl-5,5-diphenylpenta-2,4-dienoate
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Overview
Description
Methyl 4-formyl-5,5-diphenylpenta-2,4-dienoate is an organic compound with the molecular formula C19H16O3 It is characterized by the presence of a formyl group, two phenyl groups, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-formyl-5,5-diphenylpenta-2,4-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of benzaldehyde derivatives with methyl acetoacetate, followed by subsequent dehydration and esterification steps. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The choice of solvents, catalysts, and purification methods is crucial to achieving high efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formyl-5,5-diphenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Methyl 4-carboxy-5,5-diphenylpenta-2,4-dienoate.
Reduction: Methyl 4-hydroxymethyl-5,5-diphenylpenta-2,4-dienoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-formyl-5,5-diphenylpenta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-formyl-5,5-diphenylpenta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl cinnamate: Similar in structure but lacks the formyl group and has a simpler conjugated system.
Benzaldehyde derivatives: Share the formyl group but differ in the presence of the conjugated diene system.
Diphenylacetylene: Contains two phenyl groups but lacks the formyl group and the ester functionality.
Uniqueness
Methyl 4-formyl-5,5-diphenylpenta-2,4-dienoate is unique due to its combination of a formyl group, two phenyl groups, and a conjugated diene system. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
90156-08-4 |
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Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
methyl 4-formyl-5,5-diphenylpenta-2,4-dienoate |
InChI |
InChI=1S/C19H16O3/c1-22-18(21)13-12-17(14-20)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14H,1H3 |
InChI Key |
VTTGJGBMBOCTTH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
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